N,N-Bis(2,2-dinitroethyl)nitrous amide
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Overview
Description
N,N-Bis(2,2-dinitroethyl)nitrous amide: is a chemical compound with the molecular formula C6H10N4O8. It is known for its energetic properties and is often studied in the context of energetic materials and explosives. The compound contains nitro groups, which contribute to its high energy content and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2,2-dinitroethyl)nitrous amide typically involves the reaction of 2,2-dinitroethanol with nitrous acid. The reaction conditions need to be carefully controlled to ensure the formation of the desired product. The process generally involves:
Reactants: 2,2-dinitroethanol and nitrous acid.
Reaction Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions.
Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle the reactants and control the reaction conditions.
Safety Measures: Implementation of safety measures to handle the highly reactive and potentially explosive nature of the compound.
Quality Control: Rigorous quality control to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2,2-dinitroethyl)nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution Reagents: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation Products: Higher oxidation state compounds with increased oxygen content.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the nitro groups.
Scientific Research Applications
N,N-Bis(2,2-dinitroethyl)nitrous amide has several scientific research applications, including:
Energetic Materials: Used in the development of explosives and propellants due to its high energy content.
Chemical Synthesis: Serves as a precursor for the synthesis of other complex molecules.
Material Science: Studied for its potential use in advanced materials with specific energetic properties.
Biological Research: Investigated for its effects on biological systems, although its primary use remains in chemistry and material science.
Mechanism of Action
The mechanism of action of N,N-Bis(2,2-dinitroethyl)nitrous amide involves the release of energy through the decomposition of its nitro groups. The molecular targets and pathways include:
Decomposition Pathways: The compound decomposes to release nitrogen gas and other byproducts, contributing to its explosive nature.
Energy Release: The decomposition process releases a significant amount of energy, making it useful in energetic materials.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)nitrous amide: Known for its use in chemotherapy.
N,N-Bis(2-hydroxyethyl)nitrous amide: Studied for its genotoxic properties.
N,N-Bis(2-fluoro-2,2-dinitroethyl)nitrous amide: Similar in structure but with different substituents.
Uniqueness: N,N-Bis(2,2-dinitroethyl)nitrous amide is unique due to its specific energetic properties and the presence of multiple nitro groups, which contribute to its high reactivity and energy release. This makes it particularly valuable in the field of energetic materials and explosives.
Properties
CAS No. |
52183-48-9 |
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Molecular Formula |
C4H6N6O9 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
N,N-bis(2,2-dinitroethyl)nitrous amide |
InChI |
InChI=1S/C4H6N6O9/c11-5-6(1-3(7(12)13)8(14)15)2-4(9(16)17)10(18)19/h3-4H,1-2H2 |
InChI Key |
UUQKHGHANGWLJG-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])[N+](=O)[O-])N=O |
Origin of Product |
United States |
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